Disodium 4-(1-methyl-2-((1-oxododecyl)amino)ethyl) 2-sulphonatosuccinate
Description
Introduction to Disodium 4-(1-Methyl-2-((1-Oxododecyl)Amino)Ethyl) 2-Sulphonatosuccinate
Historical Context of Sulfosuccinate-Based Surfactants
The origins of sulfosuccinate surfactants trace back to the 1930s, when sodium dioctyl sulfosuccinate (DOSS) was first patented as a high-efficiency detergent under the trade name Aerosol OT. This innovation marked a paradigm shift in surfactant chemistry, as sulfosuccinates demonstrated superior surface tension reduction compared to traditional fatty acid soaps. Post-World War II industrial expansion accelerated their commercialization, with derivatives like this compound emerging as tailored solutions for niche applications.
The compound’s structural lineage reflects incremental modifications to the classic sulfosuccinate backbone. By substituting the octyl chains of DOSS with a methyl-branched dodecanoylaminoethyl group, chemists enhanced its hydrophobic-lipophilic balance (HLB) while retaining the sulfonate moiety’s water-solubility. This evolution parallels broader trends in surfactant design, where molecular customization addresses specific industrial needs such as biodegradability and compatibility with synthetic polymers.
Structural Classification Within Anionic Surfactant Family
This compound belongs to the sulfonic acid salt subclass of anionic surfactants, distinguished by the presence of a sulfonate ($$-\text{SO}_3^-$$) group. Its structure comprises:
- A dodecanoyl hydrophobic tail ($$ \text{C}{12}\text{H}{23}\text{O} $$) derived from lauric acid
- A central succinate bridge esterified with a methyl-substituted ethylamino group
- Two sodium counterions neutralizing the sulfonate and carboxylate charges
The molecular geometry is defined by the SMILES notation:
$$ \text{CCCCCCCCCCCC(=O)NCC(C)OC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]} $$
This configuration enables micelle formation at low critical micelle concentrations (CMCs), with the branched alkyl chain reducing crystallinity and improving solubility in aqueous-organic mixtures. Compared to linear-chain sulfosuccinates, the methyl branch enhances steric stabilization in colloidal systems, making the compound effective in dispersing pigments and resins.
Table 1: Key Structural Features
Properties
CAS No. |
93859-29-1 |
|---|---|
Molecular Formula |
C19H33NNa2O8S |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
disodium;4-[1-(dodecanoylamino)propan-2-yloxy]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C19H35NO8S.2Na/c1-3-4-5-6-7-8-9-10-11-12-17(21)20-14-15(2)28-18(22)13-16(19(23)24)29(25,26)27;;/h15-16H,3-14H2,1-2H3,(H,20,21)(H,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
FQMJJFJMIYPREF-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(C)OC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 299-366-4 involves multiple steps, typically starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction of precursor compounds under controlled temperature and pressure.
Step 2: Purification of intermediates using techniques such as crystallization or distillation.
Step 3: Final reaction to produce EINECS 299-366-4, often involving catalysts to enhance reaction efficiency.
Industrial Production Methods
In industrial settings, the production of EINECS 299-366-4 is scaled up using large reactors and continuous processing techniques. Key factors include:
Optimization of reaction conditions: to maximize yield and minimize by-products.
Use of advanced purification methods: to ensure high purity of the final product.
Implementation of safety protocols: to handle hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
EINECS 299-366-4 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to produce reduced forms.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of halogenated or alkylated derivatives.
Scientific Research Applications
Surfactant Properties
Due to its surfactant characteristics, Disodium 4-(1-methyl-2-((1-oxododecyl)amino)ethyl) 2-sulphonatosuccinate is employed in:
- Cosmetics and Personal Care Products : It acts as a cleansing agent and emulsifier, helping to stabilize formulations and enhance skin feel.
- Pharmaceuticals : The compound can improve the solubility of active ingredients in drug formulations, promoting better absorption and efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it valuable in:
- Antiseptics : Its ability to inhibit bacterial growth positions it as an ingredient in antiseptic formulations.
- Food Preservation : The antimicrobial effects can be utilized to extend the shelf life of food products by reducing microbial contamination.
Detergents and Cleaners
The surfactant properties of this compound make it suitable for use in:
- Household Cleaning Products : It enhances the cleaning efficiency of detergents by reducing surface tension and allowing better wetting of surfaces.
- Industrial Cleaners : In various industrial applications, it aids in the removal of grease and oil from machinery and equipment.
Textile Industry
In textile processing, the compound serves as a:
- Wetting Agent : It facilitates dye penetration into fabrics, ensuring even color distribution during dyeing processes.
- Finishing Agent : Enhances the feel and appearance of textiles by providing a soft finish.
Case Study 1: Cosmetic Formulations
A study published in the Journal of Cosmetic Science demonstrated that formulations containing this compound showed improved emulsification stability compared to traditional emulsifiers. The compound contributed to a smoother texture and enhanced moisturizing effects on the skin.
Case Study 2: Food Safety
Research conducted at a food technology institute explored the use of this compound as a natural preservative. Results indicated that incorporating this compound in meat products significantly reduced microbial load while maintaining product quality over extended storage periods.
Mechanism of Action
The mechanism of action of EINECS 299-366-4 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, such as:
Binding to enzymes: and altering their activity.
Modulating signaling pathways: involved in cellular processes.
Interacting with receptors: to induce physiological responses.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 25882-44-4
- Molecular Formula : C₁₈H₃₁NNa₂O₈S
- IUPAC Name: Disodium 4-(1-methyl-2-((1-oxododecyl)amino)ethyl) 2-sulphonatosuccinate
- Synonyms: Disodium Lauramido MEA-Sulfosuccinate, Alconate LEA .
Key Properties :
- Structure: Features a dodecyl (12-carbon) fatty acid chain linked via an amide to a monoethanolamine (MEA) backbone, esterified with a sulfonated succinic acid group.
- Solubility : Highly water-soluble due to the sulfonate group and disodium counterions .
- Applications : Widely used in personal care products (shampoos, cleansers) as a mild anionic surfactant and emulsifier. Its balanced hydrophile-lipophile character enables efficient oil dispersion and foam stabilization .
Comparison with Structurally Similar Compounds
Disodium 4-[2-[(1-oxoundec-10-enyl)amino]ethyl] 2-sulphonatosuccinate
- CAS No.: Not explicitly listed (see ).
- Molecular Formula : Likely C₁₇H₂₉NNa₂O₈S (assuming undec-10-enyl chain).
- Structural Differences: Alkyl Chain: Undec-10-enyl (11-carbon chain with a terminal double bond).
- Properties :
- Applications : Likely used in lightweight formulations (e.g., facial cleansers) where mildness and lower residue are prioritized.
Disodium Ricinoleamido MEA-Sulfosuccinate
- CAS No.: Not explicitly provided (see ).
- Molecular Formula : C₂₄H₄₃NNa₂O₉S (estimated from ).
- Structural Differences: Alkyl Chain: Ricinoleyl (12-hydroxy-9-octadecenyl), an 18-carbon chain with a hydroxyl group and a double bond. Functional Groups: Hydroxyl group enhances hydrogen bonding and water solubility .
- Properties :
- Higher emulsification capacity due to hydroxyl group and longer chain.
- Increased viscosity in formulations compared to the dodecyl analog.
- Applications : Preferred in conditioners and emulsions requiring enhanced moisturization and stability .
Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate
Disodium 4-[1-methyl-2-[(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate
- CAS No.: 67815-88-7
- Molecular Formula : C₂₅H₄₄NNa₂O₈S
- Structural Differences: Alkyl Chain: Octadec-9-enyl (18-carbon) with a methyl branch on the MEA group.
- Properties :
- Enhanced emulsification due to longer chain but reduced foam stability.
- Applications in high-viscosity products (e.g., hair conditioners, creams).
Comparative Data Table
Research Findings and Practical Considerations
- Surface Activity : The target compound’s C12 chain balances hydrophobicity and solubility, achieving a critical micelle concentration (CMC) of ~0.1 mM, outperforming shorter-chain analogs in foam volume .
- Mildness : Its MEA backbone reduces skin irritation compared to sulfosuccinates with branched or unsaturated chains .
- Stability : Saturated chains (e.g., C12) resist oxidation better than unsaturated analogs, extending shelf life in formulations .
- Market Status : Discontinued by some suppliers (e.g., CymitQuimica) but remains available through specialized manufacturers like GIHI CHEMICALS .
Biological Activity
Disodium 4-(1-methyl-2-((1-oxododecyl)amino)ethyl) 2-sulphonatosuccinate, also known by its CAS number 93859-29-1, is a compound of significant interest in various biological and chemical applications. This article delves into its biological activity, including its mechanisms of action, potential therapeutic uses, safety profile, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a sulfonate group and an amino acid derivative. Its molecular formula is , indicating a complex arrangement conducive to various biological interactions .
Mechanisms of Biological Activity
1. Surface Activity:
this compound exhibits surfactant properties, which can influence cell membrane dynamics. This property is crucial in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs .
2. Antimicrobial Properties:
Research indicates that this compound has antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property has been explored for potential applications in pharmaceuticals and personal care products .
3. Cytotoxicity and Cell Proliferation:
Studies have shown that this compound can affect cell proliferation rates. In certain concentrations, it may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity makes it a candidate for further investigation in cancer therapies .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Surfactant properties | Enhances drug solubility |
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 0.5% w/v, suggesting its potential as an antimicrobial agent in topical formulations .
Case Study: Cancer Cell Line Testing
A study involving human breast cancer cell lines (MCF-7) assessed the cytotoxic effects of the compound. Results indicated that at concentrations above 50 µM, the compound significantly reduced cell viability by inducing apoptosis pathways, highlighting its potential for use in targeted cancer therapies .
Safety Profile
The safety profile of this compound has been evaluated in various studies. It exhibits low acute toxicity in animal models, but chronic exposure effects remain to be fully elucidated. Regulatory assessments are ongoing to determine its suitability for use in cosmetic and pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing disodium 4-(1-methyl-2-((1-oxododecyl)amino)ethyl) 2-sulphonatosuccinate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via sequential esterification and sulfonation. A common approach involves reacting lauramido monoethanolamide (MEA) with maleic anhydride to form the succinate intermediate, followed by sulfonation with sodium bisulfite . Reaction temperature (40–60°C) and pH (6.5–7.5) are critical to avoid hydrolysis of the sulfonate group. Yield optimization requires stoichiometric control of maleic anhydride (1.2–1.5 molar equivalents) and inert gas purging to prevent oxidation .
- Data Contradictions : reports a related compound (C₂₅H₄₄NNa₂O₈S) with a longer acyl chain, suggesting alkyl chain length impacts solubility and reaction kinetics. Adjustments in solvent polarity (e.g., ethanol/water mixtures) may be needed for longer-chain derivatives .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the presence of the sulfonate group (δ 3.5–4.0 ppm for SO₃⁻) and the lauramido moiety (δ 1.2–1.4 ppm for CH₂ groups) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) using a C18 column and mobile phase of methanol/water (70:30) with 0.1% trifluoroacetic acid resolves impurities (<1%) .
- Mass Spectrometry : ESI-MS in negative ion mode detects the [M–2Na]²⁻ ion at m/z 467.5 .
Q. How do physicochemical properties (e.g., critical micelle concentration, solubility) vary with pH and temperature?
- Methodology :
- Critical Micelle Concentration (CMC) : Determined via surface tension measurements (Wilhelmy plate method). CMC ranges from 0.05–0.1 mM in deionized water at 25°C, decreasing with higher ionic strength .
- Solubility : The compound exhibits high water solubility (>50 g/L at 25°C) but precipitates below pH 5 due to protonation of the sulfonate group .
Advanced Research Questions
Q. What molecular interactions drive its surfactant behavior in complex biological matrices (e.g., lipid bilayers, proteins)?
- Methodology :
- Fluorescence Quenching : Use pyrene as a probe to study micelle formation in serum-containing buffers. Partition coefficients (log P ~2.6) indicate preferential localization in hydrophobic domains .
- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers (e.g., DPPC membranes) to assess penetration depth of the lauramido chain. The sulfonate group stabilizes interfacial hydration .
Q. How does structural modification (e.g., acyl chain length, sulfonate position) affect antimicrobial activity?
- Methodology :
- Comparative Studies : Synthesize analogs with C12 (lauramido) vs. C18 (oleamido) chains (e.g., CAS 67815-88-7). Longer chains enhance bactericidal activity (e.g., MIC = 8 µg/mL against S. aureus) but reduce solubility .
- Mechanistic Analysis : Use FTIR to track disruption of bacterial membrane lipid order. Lauramido derivatives preferentially interact with phosphatidylethanolamine headgroups .
Q. What are the environmental degradation pathways, and how can ecotoxicity be mitigated?
- Methodology :
- Photolysis Studies : Expose to UV-C light (254 nm) in aqueous solutions. Degradation half-life (t₁/₂) is ~48 hours, with sulfonate cleavage as the primary pathway .
- Toxicity Assays : Daphnia magna acute toxicity (EC₅₀ = 12 mg/L) correlates with micelle-induced membrane damage. Biodegradation via Pseudomonas spp. reduces toxicity by >90% in 14 days .
Data Contradictions and Resolution Strategies
- Synthesis Yield Variability : reports 85–90% yield for lauramido-MEA derivatives, while cites 70–75% for oleamido analogs. This discrepancy arises from steric hindrance in longer-chain substrates. Resolution: Optimize reaction time (8–12 hours for C18 vs. 6 hours for C12) .
- pH-Dependent Solubility : Some sources (e.g., ) note stability up to pH 9, whereas others () report precipitation at pH >7. This is likely due to ionic strength differences in buffers. Resolution: Use low-salt buffers (e.g., 10 mM phosphate) for pH studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
